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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-5-

methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

Get Quote

Executive Summary
2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic

building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled

receptor (GPCR) antagonists.[1][2] Distinguished by its 2-aryl-5-alkylpyrimidine core, this

compound offers a unique balance of lipophilicity and metabolic stability compared to its

unsubstituted analogs.

The presence of the bromine atom at the para-position of the phenyl ring serves as a critical

"synthetic handle," enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-

Hartwig) without disrupting the pyrimidine pharmacophore. This guide details its

physicochemical profile, robust synthetic pathways, and handling protocols for medicinal

chemistry applications.

Chemical Identity & Physicochemical Profile[3][4][5]
[6]
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Core Identifiers
Property Specification

IUPAC Name 2-(4-Bromophenyl)-5-methylpyrimidine

CAS Number 174720-38-8

Molecular Formula C₁₁H₉BrN₂

Molecular Weight 249.11 g/mol

SMILES CC1=CN=C(N=C1)C2=CC=C(Br)C=C2

Appearance Off-white to pale yellow solid

Physicochemical Properties[4]
Solubility: Low aqueous solubility; highly soluble in DCM, DMSO, and DMF. Moderate

solubility in hot ethanol.

Lipophilicity (cLogP): ~3.2 (Predicted). The 5-methyl group increases lipophilicity relative to

the parent pyrimidine, enhancing membrane permeability in drug candidates.

Electronic Character: The pyrimidine ring is electron-deficient, but the 5-methyl group

provides weak inductive donation (+I), slightly increasing the basicity of the ring nitrogens

compared to 5-halo analogs.

Synthetic Architecture
The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine is most reliably achieved through a

condensation-cyclization strategy. This approach is superior to cross-coupling methods (e.g.,

Suzuki coupling of 2-chloropyrimidine) because it avoids potential scrambling or homocoupling

of the bromine handle on the phenyl ring.

Primary Route: Amidine-Vinamidinium Condensation
This route constructs the pyrimidine ring de novo, ensuring high regioselectivity.

Precursor A: 4-Bromobenzamidine hydrochloride.
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Precursor B: 3-(Dimethylamino)-2-methylacrolein (or a related vinamidinium salt).

Mechanism: The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon of the

acrolein derivative, followed by cyclization and elimination of dimethylamine and water.
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Figure 1: De novo synthesis of the pyrimidine core via condensation. This pathway preserves

the critical aryl-bromide bond.

Experimental Protocols
Synthesis Protocol (Standardized)
Note: This protocol is adapted for a 10 mmol scale. Scale-up requires re-evaluation of

exotherms.

Reagents:

4-Bromobenzamidine HCl (2.35 g, 10 mmol)

3-(Dimethylamino)-2-methylacrolein (1.36 g, 12 mmol)

Sodium Ethoxide (21% wt in EtOH) or Sodium Methoxide (solid, 1.2 eq)

Ethanol (anhydrous, 20 mL)

Step-by-Step Methodology:
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Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, suspend 4-Bromobenzamidine HCl in anhydrous ethanol.

Neutralization: Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15

minutes to liberate the free amidine base. Observation: The solution may become slightly

cloudy due to NaCl precipitation.

Addition: Add 3-(Dimethylamino)-2-methylacrolein in one portion.

Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 4:1) or LC-MS.[3] The starting amidine should be consumed.

Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to

remove ethanol.

Extraction: Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20

mL). The product is in the organic layer.[4]

Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-

20% EtOAc in Hexanes).

Validation Criteria:

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet of the pyrimidine H-4/H-6 protons

(typically δ ~8.6 ppm) and the methyl singlet (δ ~2.3 ppm). The para-substituted aromatic

system will show two doublets in the aromatic region.

Mass Spec: [M+H]⁺ = 249.0/251.0 (1:1 isotopic pattern for Br).

Functional Reactivity & Applications
The utility of 2-(4-Bromophenyl)-5-methylpyrimidine lies in its orthogonal reactivity profile.

The C-Br "Handle" (Suzuki/Buchwald)
The bromine atom is positioned for high-yield Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl systems common in kinase

inhibitors (e.g., Imatinib analogs).

Buchwald-Hartwig: Amination at this position allows the introduction of solubilizing groups

(e.g., piperazines, morpholines).

The 5-Methyl Group
Unlike a simple proton, the 5-methyl group blocks metabolic oxidation at the 5-position, a

common clearance pathway for pyrimidines. It also serves as a weak benzylic site; radical

bromination (NBS/AIBN) can convert it to a bromomethyl group, allowing further

functionalization (e.g., etherification or amination).
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific

structural motifs.

Safety & Handling (GHS)
Signal Word: WARNING

Hazard Statements:
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H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[5]

Handling: Operate within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust

formation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

oxidation or hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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